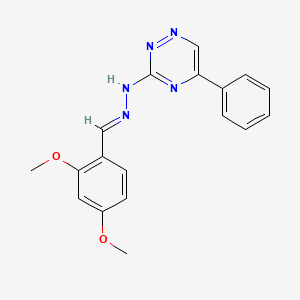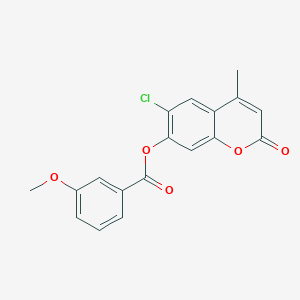![molecular formula C9H8N6O2 B5817076 [(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid, commonly known as AATIA, is a tetrazole derivative that has gained significant attention in scientific research due to its potential pharmacological properties. AATIA is a synthetic compound that has been widely studied for its ability to inhibit enzymes, act as a ligand, and modulate cellular signaling pathways.
作用機序
AATIA exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to the active site of the enzyme and preventing the breakdown of neurotransmitters. AATIA has also been shown to act as a ligand for the GABA-A receptor, which leads to the modulation of the receptor's activity and the regulation of anxiety and sleep. Additionally, AATIA has been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, by inhibiting the activation of downstream signaling molecules.
Biochemical and Physiological Effects:
AATIA has been shown to have various biochemical and physiological effects. It has been shown to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of neurotransmitters, such as acetylcholine, in the synaptic cleft. AATIA has also been shown to act as a ligand for the GABA-A receptor, which leads to the modulation of the receptor's activity and the regulation of anxiety and sleep. Additionally, AATIA has been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which leads to the inhibition of cell growth and differentiation.
実験室実験の利点と制限
AATIA has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, AATIA has not been extensively studied for its potential toxicity, which makes it important to conduct further studies to determine its safety profile.
将来の方向性
There are several future directions for the study of AATIA. One of the directions is to conduct further studies to determine its mechanism of action and its effects on biological systems. Another direction is to study its potential toxicity and safety profile. Additionally, AATIA can be further studied for its potential pharmacological properties, such as its ability to inhibit enzymes, act as a ligand, and modulate cellular signaling pathways. Furthermore, AATIA can be studied for its potential therapeutic applications, such as its ability to treat neurological disorders, anxiety, and sleep disorders.
Conclusion:
In conclusion, AATIA is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. AATIA has been shown to inhibit enzymes, act as a ligand, and modulate cellular signaling pathways. It has various biochemical and physiological effects, such as an increase in the levels of neurotransmitters and the modulation of anxiety and sleep. AATIA has several advantages and limitations for lab experiments, and there are several future directions for its study, such as determining its mechanism of action, its potential toxicity and safety profile, and its potential therapeutic applications.
合成法
AATIA can be synthesized through a multistep process, which involves the reaction of aniline with sodium azide to form 5-azidoaniline. The 5-azidoaniline is then reacted with ethyl chloroacetate to form ethyl 5-azido-2-chlorobenzoate. The next step involves the reaction of ethyl 5-azido-2-chlorobenzoate with sodium hydride and carbon dioxide to form ethyl 2-(5-azido-2-oxo-2,3-dihydro-1H-benzo[e][1,2,3]triazol-1-yl)acetate. The final step involves the reaction of ethyl 2-(5-azido-2-oxo-2,3-dihydro-1H-benzo[e][1,2,3]triazol-1-yl)acetate with aniline to form AATIA.
科学的研究の応用
AATIA has been widely studied for its potential pharmacological properties. It has been shown to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. AATIA has also been shown to act as a ligand for the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Additionally, AATIA has been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
特性
IUPAC Name |
(2E)-2-(5-anilinotetrazol-1-yl)iminoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c16-8(17)6-10-15-9(12-13-14-15)11-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H,11,12,14)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMWKXYZWWWAH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=NN2N=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NN=NN2/N=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)



![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)

![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)

